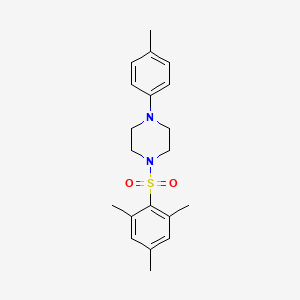

1-(4-METHYLPHENYL)-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE

Description

Early Developments in Piperazine-Based Therapeutics

Piperazine derivatives first gained prominence in the mid-20th century as antihelminthic agents, with piperazine citrate becoming a standard treatment for parasitic infections due to its ability to paralyze nematodes by blocking neuromuscular junctions. The compound’s six-membered ring structure, featuring two opposing nitrogen atoms, provided a rigid yet modifiable framework that allowed for synthetic diversification. By the 1970s, medicinal chemists recognized the potential of piperazine as a privileged scaffold in central nervous system (CNS) therapeutics, leading to the development of antipsychotics like trifluoperazine and antidepressants such as trazodone.

The 1980s marked a turning point with the introduction of fluoroquinolone antibiotics, where piperazine substitutions at the C-7 position of the quinolone core significantly enhanced gram-negative bacterial coverage. For instance, ciprofloxacin’s piperazinyl group improved water solubility and DNA gyrase binding affinity, establishing it as a first-line antibiotic. This era solidified piperazine’s role in optimizing pharmacokinetic profiles, particularly oral bioavailability and blood-brain barrier penetration.

Evolution of Piperazine Substitution Strategies

Structural modifications of the piperazine ring have followed three primary strategies:

- N-alkylation : Introducing alkyl groups to one or both nitrogen atoms to modulate lipophilicity and metabolic stability.

- Aryl substitution : Appending aromatic moieties to enhance π-π stacking interactions with biological targets.

- Sulfonylation : Incorporating sulfonyl groups to improve hydrogen-bonding capacity and target specificity.

The integration of sulfonyl groups into piperazine derivatives, as seen in 1-(4-methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, emerged from observations that sulfonamide-containing drugs like sulfanilamide exhibited potent enzyme inhibition through interactions with adenosine triphosphate (ATP)-binding pockets. Combining these features enabled the development of dual-action molecules with enhanced binding kinetics.

Table 1: Notable Piperazine Derivatives and Their Therapeutic Applications

| Compound | Substitution Pattern | Clinical Application |

|---|---|---|

| Ciprofloxacin | C-7 Piperazinyl | Antibacterial |

| Trifluoperazine | N-alkylated Piperazine | Antipsychotic |

| Sildenafil | Piperazine Sulfonamide | Erectile Dysfunction |

| 1-(4-Methylphenyl)-4... | Aryl-Sulfonyl Piperazine | Investigational Antiviral |

Properties

IUPAC Name |

1-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)21-9-11-22(12-10-21)25(23,24)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWINYZLNLSICJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylpiperazine and 2,4,6-trimethylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHYLPHENYL)-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of piperazine derivatives.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

a. 1-(2-Methoxyphenyl)-4-(2,4,6-Trimethylbenzenesulfonyl)Piperazine (CAS 331972-51-1)

- Structure : The N1 position has a 2-methoxyphenyl group instead of 4-methylphenyl.

- Molecular Formula : C20H26N2O3S vs. C20H26N2O2S (estimated for the target compound).

- Molar mass: 374.5 g/mol (vs. ~358.5 g/mol for the target compound) due to the additional oxygen atom .

b. 1-(Diphenylmethyl)-4-(Mesitylsulfonyl)Piperazine (CAS 76289-21-9)

c. 1-(4-Fluorophenyl)-4-(4-Methylbenzenesulfonyl)Piperazine

- Structure : A fluorine atom substitutes the methyl group at the N1 phenyl ring.

- Key Differences :

Sulfonyl Group Modifications

a. 1-(2-Naphthylsulfonyl)-4-Cinnamylpiperazine (CAS 324779-74-0)

b. 1-(4-Methanesulfonyl-2-Methyl-6-Nitrophenyl)Piperazine

- Structure : A nitro group and methylsulfonyl substituent on the phenyl ring.

- Molecular formula: C12H17N3O4S (299.35 g/mol), smaller and more polar than the target compound .

Pharmacologically Tested Analogues (HBK Series)

Compounds such as HBK18 (1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the mesityl group but incorporate a phenoxypropyl linker.

- Hydrochloride salt formation enhances solubility, a property absent in the non-ionic target compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a 4-methylphenyl group and a sulfonyl group derived from 2,4,6-trimethylbenzene. Its molecular formula is C19H24N2O2S, with a molecular weight of approximately 344.47 g/mol.

Properties

- Solubility : The compound is expected to be soluble in organic solvents due to its aromatic structure.

- Stability : Stability studies indicate that the compound remains stable under standard laboratory conditions.

Antifilarial Activity

Research has indicated that piperazine derivatives exhibit significant antifilarial properties. A study involving similar piperazine derivatives demonstrated macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound was effective at doses of 300 mg/kg, showing a 53.6% adulticidal effect and a 46.0% microfilaricidal effect, along with notable female-sterilizing activity .

Neuropharmacological Effects

Piperazine derivatives are known to interact with serotonin receptors, which may contribute to their neuropharmacological effects. For instance, compounds like N({alpha},{alpha},{alpha}-trifluoro-m-tolyl)piperazine have shown potent binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with piperazine compounds. The presence of the sulfonyl group may enhance the antimicrobial efficacy by increasing the lipophilicity of the molecule, allowing better membrane penetration.

Case Study 1: Antifilarial Efficacy

In a controlled study involving cotton rats infected with Litomosoides carinii, the compound demonstrated significant efficacy against adult worms and microfilariae. The treatment not only reduced worm burden but also interfered with the establishment of new infections by inhibiting larval development .

Case Study 2: Neuropharmacological Assessment

A study evaluating the effects of related piperazine compounds on serotonin receptors revealed that modifications in the aromatic substituents significantly influenced receptor binding affinity and subsequent behavioral outcomes in animal models. This suggests a potential pathway for developing antidepressant therapies based on structural modifications of piperazine derivatives .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness (%) | Dosage (mg/kg) | Reference |

|---|---|---|---|

| Macrofilaricidal | 53.6 | 300 | |

| Microfilaricidal | 46.0 | 300 | |

| Female Sterilization | 46.3 | 300 | |

| Serotonin Binding | High Affinity | N/A |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 344.47 g/mol |

| Solubility | Soluble in organic solvents |

Q & A

Q. What are the recommended methodologies for synthesizing and structurally characterizing 1-(4-methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine?

- Synthesis : A common approach involves coupling electrophilic intermediates (e.g., bromoacetyl bromide) with piperazine derivatives under basic aqueous conditions. For example, 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives were synthesized by reacting anilines with bromoacetyl bromide, followed by purification via column chromatography (eluent: chloroform:methanol = 3:1) and crystallization .

- Characterization : Use elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (EI-MS) to confirm structure and purity. Spectral data should align with predicted molecular fingerprints, such as sulfonyl and methyl group vibrations in IR (e.g., 1150–1250 cm⁻¹ for S=O stretching) .

Q. How can researchers evaluate the in vitro biological activity of this compound?

- Antimicrobial Assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs). Compounds with biofilm inhibition >50% at 100 µg/mL are considered promising .

- Toxicity Profiling : Conduct hemolysis assays using red blood cells (RBCs) to assess cytotoxicity. Compounds showing <10% hemolysis at 200 µg/mL are classified as low-toxicity .

Q. What methods are used to assess the compound’s toxicity and biocompatibility?

- Acute Toxicity : Administer graded doses (e.g., 10–1000 mg/kg) in rodent models and monitor mortality, organ weight changes, and histopathology over 14 days .

- Hemocompatibility : Use RBC lysis assays to quantify membrane disruption. Modified piperazine derivatives with β-cyclodextrin show reduced toxicity due to improved solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified derivatives?

- Structural Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to balance solubility and receptor binding. For example, β-cyclodextrin-modified derivatives exhibit lower toxicity but may require co-administration with adjuvants to restore activity .

- Dose-Escalation Studies : Test higher concentrations in bioactive assays while monitoring cytotoxicity thresholds. Adjust substituents on the benzenesulfonyl group to enhance target affinity .

Q. What experimental designs are recommended for evaluating therapeutic potential in disease models?

- Local Anesthetic Activity : Use an infiltration anesthesia model (e.g., rat plantar test) to measure latency periods. Compare efficacy against lidocaine, with compounds showing ≥90% latency prolongation at 0.5% concentration deemed effective .

- Antiplatelet Activity : Conduct ADP-induced platelet aggregation assays. Derivatives with >30% inhibition at 10 µM warrant further study .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- QSAR Modeling : Build regression models using physicochemical descriptors (e.g., logP, polar surface area) to predict IC₅₀ values. For example, piperazine-based renin inhibitors with logP <3.5 showed enhanced bioavailability .

- Fragment-Based Design : Replace the 2,4,6-trimethylbenzenesulfonyl group with bioisosteres (e.g., trifluoromethyl or nitro groups) to improve metabolic stability .

Q. What computational tools are validated for predicting biological activity and synthetic feasibility?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like T-type calcium channels. Derivatives with docking scores ≤-7.0 kcal/mol correlate with analgesic activity .

- Retrosynthesis AI : Platforms like Pistachio and Reaxys predict one-step routes using precursor scoring (plausibility >0.01) and template relevance models .

Q. How can researchers validate biological activity across multiple in vitro/in vivo models?

- Cross-Model Consistency : Compare antiarrhythmic activity in Langendorff heart preparations (ex vivo) with in vivo ECG measurements in rodents. Compounds showing >50% arrhythmia suppression in both models are prioritized .

- Dose-Response Curves : Generate parallel assays (e.g., antimicrobial + cytotoxicity) to identify therapeutic windows. For example, 5d and 5h derivatives inhibited B. subtilis at 25 µg/mL with <5% hemolysis .

Q. What protocols ensure safety and biocompatibility in preclinical development?

- Subchronic Toxicity : Administer 50–200 mg/kg daily for 28 days in rodents, monitoring serum biomarkers (ALT, creatinine) and organ histology. No-observed-adverse-effect-level (NOAEL) should exceed 100 mg/kg .

- Metabolic Stability : Use liver microsome assays to quantify half-life (t₁/₂). Derivatives with t₁/₂ >60 minutes in human microsomes are candidates for further PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.